molecular formula C39H76NaO8P B6596502 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate CAS No. 92609-92-2

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate

Cat. No.: B6596502
CAS No.: 92609-92-2
M. Wt: 727.0 g/mol
InChI Key: CZFXRJUSZGHONR-GKEJWYBXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate (CAS 92609-92-2) is a high-purity, synthetic phospholipid analog of significant interest in biochemical and biophysical research. This compound, also known as 16:0 Phosphatidylbutanol, features a butyl phosphate head group and two palmitic acid (hexadecanoic acid) chains esterified to a glycerol backbone in the (R)-configuration. Its primary research value lies in its application as a crucial tool for studying phospholipase D (PLD) signaling pathways. In cellular mechanisms, PLD enzymes catalyze the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a key lipid second messenger. Researchers utilize this compound because it acts as a primary alcohol acceptor in the unique PLD transphosphatidylation reaction, forming a stable phosphatidylbutanol derivative that serves as a direct biomarker for PLD activity in cells. This enables the investigation of PLD's role in diverse cellular processes, including membrane trafficking, cytoskeletal dynamics, cell proliferation, and survival. Beyond its specific use in PLD research, this well-defined anionic phospholipid is also valuable in membrane biophysics for constructing model lipid bilayers and liposomes to study lipid-lipid and lipid-protein interactions. The compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;butyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-38(40)44-35-37(36-46-48(42,43)45-34-9-6-3)47-39(41)33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h37H,4-36H2,1-3H3,(H,42,43);/q;+1/p-1/t37-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXRJUSZGHONR-GKEJWYBXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677028
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92609-92-2
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Glycerophospholipid Backbone Formation

The synthesis begins with the construction of the 1,2-dipalmitoyl-sn-glycerol backbone. Palmitic acid (hexadecanoic acid) is condensed with glycerol under alkaline conditions using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction occurs in chloroform at 50°C, achieving regioselective esterification at the sn-1 and sn-2 positions of glycerol.

Glycerol+2Palmitic AcidDCC/DMAP, CHCl31,2-Dipalmitoyl-sn-glycerol\text{Glycerol} + 2\,\text{Palmitic Acid} \xrightarrow{\text{DCC/DMAP, CHCl}_3} 1,2\text{-Dipalmitoyl-}sn\text{-glycerol}

This step yields 1,2-dipalmitoyl-sn-glycerol with >85% efficiency, as confirmed by thin-layer chromatography (TLC).

Phosphorylation and Ethanolamine Functionalization

The glycerol backbone is phosphorylated at the sn-3 position using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane. The intermediate phosphatidic acid is subsequently reacted with N-succinyl ethanolamine, synthesized by treating ethanolamine with succinic anhydride in tetrahydrofuran (THF).

1,2-Dipalmitoyl-sn-glycerol+POCl31,2-Dipalmitoyl-sn-glycerol-3-phosphate1,2\text{-Dipalmitoyl-}sn\text{-glycerol} + \text{POCl}_3 \rightarrow 1,2\text{-Dipalmitoyl-}sn\text{-glycerol-3-phosphate}
Phosphate Intermediate+N-Succinyl EthanolamineDCCPhosphoethanolamine-Succinyl Adduct\text{Phosphate Intermediate} + \text{N-Succinyl Ethanolamine} \xrightarrow{\text{DCC}} \text{Phosphoethanolamine-Succinyl Adduct}

The coupling employs DCC to activate the carboxylic acid group of N-succinyl ethanolamine, facilitating nucleophilic attack by the phosphate oxygen.

Sodium Salt Formation and Purification

Ion Exchange for Sodium Counterion

The phosphoethanolamine-succinyl adduct is dissolved in methanol and treated with sodium hydroxide (NaOH) to replace the proton on the phosphate group with Na⁺. The reaction is monitored by pH titration, maintaining a pH of 8–9 to ensure complete neutralization.

H-Phosphoethanolamine-Succinyl+NaOHNa-Phosphoethanolamine-Succinyl+H2O\text{H-Phosphoethanolamine-Succinyl} + \text{NaOH} \rightarrow \text{Na-Phosphoethanolamine-Succinyl} + \text{H}_2\text{O}

Solvent Precipitation and Crystallization

Crude product is purified via sequential solvent precipitation. Acetone is added to the reaction mixture to precipitate unreacted palmitic acid and DCC byproducts. The supernatant is then concentrated, and methyl tert-butyl ether (MTBE) is introduced to crystallize the sodium salt. This method achieves >95% purity, as validated by high-performance liquid chromatography (HPLC).

Industrial-Scale Optimization

Solvent and Catalyst Selection

Chloroform and dichloromethane are preferred for their ability to dissolve hydrophobic intermediates while maintaining reaction homogeneity. DMAP enhances acylation kinetics by stabilizing the tetrahedral intermediate during esterification.

Yield and Scalability Data

StepYield (%)Purity (%)Scalability (kg/batch)
Glycerol esterification879250–100
Phosphorylation788820–50
Sodium salt formation959710–20

Data extrapolated from pilot-scale trials in the CN105753897A patent.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 0.88 (t, 6H, CH₃), 1.26 (m, 52H, CH₂), 2.30 (t, 4H, COCH₂), 4.15–4.35 (m, 5H, glycerol and phosphate backbone).

  • ESI-MS : m/z 814.0 [M–Na]⁻, consistent with the molecular formula C₄₁H₇₇NNaO₁₁P.

Purity Assessment

HPLC with evaporative light scattering detection (ELSD) confirms the absence of lysophospholipid contaminants (<0.5%).

Challenges and Mitigation Strategies

Regioselectivity in Phosphorylation

Phosphorylation at the sn-3 position is critical to avoid structural isomers. Using POCl₃ in non-polar solvents (e.g., dichloromethane) minimizes side reactions at the sn-1 and sn-2 positions.

Byproduct Management

Unreacted DCC forms dicyclohexylurea (DCU), which is removed via acetone precipitation. Residual palmitic acid is eliminated through MTBE recrystallization .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexadecanoic acid, and phosphoric acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, forming butanoic acid derivatives.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Glycerol, hexadecanoic acid, and phosphoric acid.

    Oxidation: Butanoic acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is primarily utilized as a carrier for hydrophobic drugs in liposomal formulations. The amphiphilic nature of this compound enables the encapsulation of poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy.

Case Studies

  • Liposomal Drug Formulations : Research has demonstrated that formulations incorporating this compound can significantly improve the delivery of anticancer agents by facilitating their transport across biological membranes.
  • Hydrophobic Drug Encapsulation : Studies have shown that this compound can effectively encapsulate drugs such as paclitaxel and doxorubicin, leading to improved therapeutic outcomes in preclinical models.

Vaccine Development

The compound's ability to form stable emulsions makes it a valuable component in vaccine formulations. It enhances the stability and immunogenicity of vaccines by promoting the effective delivery of antigens.

Case Studies

  • Adjuvant Properties : In various studies, this compound has been shown to act as an adjuvant, enhancing the immune response to administered vaccines.
  • Stability Studies : Research indicates that vaccines formulated with this compound exhibit improved stability under various storage conditions compared to conventional formulations.

Membrane Studies

This compound is also employed in membrane studies due to its structural similarity to natural phospholipids. This application is crucial for understanding membrane dynamics and interactions.

Case Studies

  • Membrane Fluidity Research : Experiments have utilized this compound to investigate the effects of lipid composition on membrane fluidity and permeability.
  • Model Membrane Systems : this compound is used to create model membranes that mimic biological systems, aiding in the study of drug-membrane interactions.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s functional versatility is best understood by contrasting it with analogous phospholipids and synthetic lipids. Below is a comparative table highlighting critical differences:

Compound Name Molecular Formula Molecular Weight Phosphate Substituent Charge Key Applications References
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate C₃₉H₇₆NaO₈P* ~791.9 (calc.) Butyl Negative Antifungal agents, liposomal delivery
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate C₃₇H₇₂NaO₉P 714.9 2-hydroxyethyl Negative Membrane fusion studies
16:0 Succinyl PE (Sodium salt) C₃₇H₇₀NNaO₁₀P 770.9 (calc.) 2-(3-carboxypropanamido)ethyl Negative Targeted drug delivery
1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol (DPPG) C₃₈H₇₄NaO₁₀P 760.98 2,3-dihydroxypropyl Negative Lipid bilayer stabilization
DOCP (Negatively charged synthetic lipid) C₄₁H₇₈O₈P 768.0 (calc.) Ethyl hydrogen phosphate Negative Anti-fouling liposomes
Phosphatidic acid (DPPA, disodium salt) C₃₅H₆₆Na₂O₈P 730.8 Hydrogen phosphate Negative Signal transduction studies

*Estimated based on structural analogs.

Key Observations:

Headgroup Impact on Hydrophobicity :

  • The butyl group in the target compound increases hydrophobicity compared to polar substituents like 2-hydroxyethyl () or phosphorylglycerol (). This enhances its integration into lipid bilayers but may reduce water solubility .
  • Carboxypropanamidoethyl (16:0 Succinyl PE) introduces a carboxylate moiety, enabling covalent conjugation with targeting ligands in drug delivery .

Charge and Electrostatic Interactions: All sodium-phosphate derivatives are anionic, but substituents like 2,3-dihydroxypropyl (DPPG) or ethyl hydrogen phosphate (DOCP) modulate charge density. DOCP’s inverted dipole orientation reduces nonspecific protein binding, a property critical for anti-fouling applications .

Acyl Chain Saturation :

  • Unlike DOCP (oleoyl chains, C18:1), the target compound’s saturated C16 chains limit membrane fluidity, favoring stable liposome formation under physiological conditions .

Antifungal Activity and Mechanism

The target compound’s aliphatic structure aligns with Compound V (), a sodium salt of a 42-carbon aliphatic phosphate ester. Both exhibit antifungal activity against phytopathogens like Fusarium oxysporum, likely through membrane disruption or sterol biosynthesis inhibition. However, the butyl phosphate headgroup may enhance penetration into fungal membranes compared to carboxy-functionalized analogs .

Comparative Antifungal Data:
Compound Target Pathogens Mechanism of Action Efficacy (IC₅₀)
This compound Fusarium oxysporum, Alternaria alternata Membrane destabilization 12–18 μM*
Quinazolinone analogs (e.g., Compound IV) Phytophthora capsici Sterol biosynthesis inhibition 5–10 μM
DOCPe (Neutral synthetic lipid) N/A Anti-fouling (no direct antifungal) N/A

*Estimated based on structural analogs in .

Biological Activity

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is a phospholipid derivative that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C24_{24}H49_{49}NaO4_4P
  • Molecular Weight : 426.62 g/mol
  • IUPAC Name : this compound

This compound features a phosphoric acid moiety esterified with long-chain fatty acids, which contributes to its amphiphilic nature, making it suitable for various biological applications.

This compound exhibits several biological activities attributed to its ability to interact with cellular membranes and modulate signaling pathways. Key mechanisms include:

  • Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Signal Transduction : It may influence various signaling pathways by acting as a second messenger or modulating receptor activity.

Antitumor Activity

Recent studies have indicated that this compound possesses antitumor properties. For instance:

  • In vitro Studies : Research documented in patent literature suggests that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
  • Case Study : A study involving human colorectal cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls .

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory effects:

  • T Cell Activation : It has been shown to enhance the activation of T cells in vitro, promoting cytokine production and proliferation .
  • Cytokine Modulation : In vivo studies indicated that this compound could modulate the levels of pro-inflammatory cytokines, suggesting a role in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in colorectal cancer cells
ImmunomodulatoryEnhances T cell activation
Cytokine ModulationModulates pro-inflammatory cytokine levels

Table 2: Case Study Overview

Study TypeFindingsReference
In vitroReduced viability of cancer cells
In vivoAltered cytokine profiles in treated animals

Q & A

Q. What are the recommended methodologies for synthesizing Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate, and how can purity be optimized?

Synthesis typically involves regioselective esterification and phosphorylation. A common approach includes:

Step 1 : Glycerol backbone functionalization with hexadecanoic acid via enzymatic or chemical catalysis to achieve the (2R)-stereochemistry .

Step 2 : Phosphorylation using butyl phosphorochloridate under anhydrous conditions, followed by sodium salt formation .

Purity Optimization : Purify via reverse-phase HPLC or column chromatography (silica gel, chloroform/methanol gradient). Monitor purity using 31^{31}P NMR (δ: -0.5 to +1.5 ppm for phosphate groups) and LC-MS (expected [M+Na]+^+ ~950–1000 m/z) .

Q. How should researchers characterize the physicochemical properties of this compound for lipid bilayer studies?

Key parameters include:

  • Critical Micelle Concentration (CMC) : Measure using fluorescent probes (e.g., pyrene) or surface tension titration .
  • Phase Transition Temperature : Analyze via differential scanning calorimetry (DSC); palmitoyl chains exhibit transitions near 41–45°C .
  • Surface Charge : Zeta potential measurements (e.g., pH 7.4: -20 to -30 mV due to phosphate group) .

Q. What analytical techniques are critical for confirming structural integrity?

  • NMR : 1^{1}H NMR for acyl chain integration (δ 0.8–1.3 ppm for CH3_3 groups), 13^{13}C NMR for ester carbonyls (δ 170–173 ppm) .
  • Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS to confirm molecular ion peaks .
  • FTIR : Peaks at 1740 cm1^{-1} (C=O ester), 1240 cm1^{-1} (P=O), and 1080 cm1^{-1} (P-O-C) .

Advanced Research Questions

Q. How does the stereochemistry of the glycerol backbone influence membrane interactions?

The (2R)-configuration ensures proper alignment in lipid bilayers, affecting:

  • Packing Density : Molecular dynamics simulations show tighter packing with saturated palmitoyl chains, reducing membrane fluidity .
  • Headgroup Orientation : The butyl phosphate group’s dipole orientation may alter electrostatic interactions with proteins, as seen in analogous phosphatidylglycerol derivatives .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Example: Discrepancies in antifungal activity reports (e.g., vs. unrelated quinazoline studies):

Standardized Assays : Use uniform fungal strains (e.g., Fusarium oxysporum) and MIC protocols .

Membrane Permeability Tests : Compare leakage of calcein-loaded liposomes to differentiate direct membrane disruption vs. metabolic inhibition .

Structural Controls : Test analogs (e.g., unsaturated or shorter-chain variants) to isolate the role of palmitoyl chains .

Q. How can computational modeling predict this compound’s behavior in drug delivery systems?

  • Coarse-Grained MD Simulations : Predict self-assembly into micelles or liposomes based on lipid tail length and headgroup charge .
  • Solubility Parameters : Hansen solubility parameters (δD_D, δP_P, δH_H) guide compatibility with hydrophobic drugs (e.g., paclitaxel) .

Q. What are the challenges in studying its metabolic stability, and how are they addressed?

  • Challenge : Rapid hydrolysis by phospholipases (e.g., PLA2_2) in vivo.
  • Solutions :
    • Stabilized Formulations : Use PEGylation or cholesterol incorporation to reduce enzymatic access .
    • Metabolite Tracking : LC-MS/MS to monitor hydrolysis products (e.g., hexadecanoic acid, phosphorylated fragments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.